2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde

Catalog No.
S3169420
CAS No.
328028-84-8
M.F
C17H20N2O4S
M. Wt
348.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-...

CAS Number

328028-84-8

Product Name

2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde

IUPAC Name

2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrole-3-carbaldehyde

Molecular Formula

C17H20N2O4S

Molecular Weight

348.42

InChI

InChI=1S/C17H20N2O4S/c1-13-10-15(12-20)14(2)19(13)16-4-3-5-17(11-16)24(21,22)18-6-8-23-9-7-18/h3-5,10-12H,6-9H2,1-2H3

InChI Key

VHMOKYXRNWLZBO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C)C=O

Solubility

not available

Experimental Procedures

Synthesis: The compound can be synthesized through the Paal–Knorr reaction. For instance, 3-(2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile can be obtained by condensing 3-aminobenzonitrile with 2,5-hexanedione. Subsequently, an aldehyde group is introduced at the 3-position on the pyrrole ring to yield 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile .

Biological Assays: Researchers evaluate its cytotoxicity against cancer cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or cell viability assays. They also investigate its mechanism of action by studying protein expression, cell cycle arrest, and apoptosis induction.

Results and Outcomes

Anticancer Activity: Studies demonstrate that the compound selectively inhibits cancer cell growth, inducing apoptosis and suppressing tumor progression. Quantitative data reveal IC₅₀ values (concentration required for 50% inhibition) against specific cancer cell lines. Statistical analyses confirm its significance as a potential anticancer agent.

2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its unique molecular structure, which includes a pyrrole ring, an aldehyde functional group, and a morpholine sulfonyl group. Its molecular formula is C16H20N2O3SC_{16}H_{20}N_2O_3S and it has a molecular weight of approximately 336.41 g/mol. The compound features a pyrrole ring that is substituted at the 2 and 5 positions with methyl groups, while the 1 position is linked to a phenyl group that carries a morpholine-4-sulfonyl substituent. This structural arrangement contributes to its potential biological activity and utility in various chemical applications.

Typical of aldehydes and heterocycles. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: The presence of the pyrrole ring allows for condensation reactions with amines or other electrophiles, potentially yielding more complex structures.
  • Sulfonation: The morpholine sulfonyl group may engage in further sulfonation reactions under appropriate conditions.

2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde has been noted for its potential biological activities. Compounds containing pyrrole rings are often associated with various pharmacological properties, including:

  • Antitumor Activity: Pyrrole derivatives have shown promise in cancer research due to their ability to inhibit tumor growth.
  • Antifungal Properties: Similar compounds have demonstrated antifungal effects against various pathogens, making them candidates for therapeutic development.
  • Neuroprotective Effects: Some studies suggest that morpholine-containing compounds may exhibit neuroprotective properties.

The synthesis of 2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde can be achieved through several methods, including:

  • Multi-step Synthesis: Starting from commercially available precursors, the synthesis typically involves the formation of the pyrrole ring followed by the introduction of the aldehyde and sulfonyl groups.
  • Reflux Conditions: Reactions may be conducted under reflux conditions using solvents like tetrahydrofuran or methanol to facilitate the formation of the desired product.
  • Catalytic Methods: The use of catalysts such as palladium or other transition metals can enhance reaction efficiency during various steps of synthesis.

This compound has several applications in research and industry:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential lead compound for drug development targeting cancer and fungal infections.
  • Material Science: Its unique structure makes it suitable for use in developing new materials with specific electronic or optical properties.
  • Chemical Intermediates: It serves as an important intermediate in synthesizing more complex heterocyclic compounds.

Interaction studies involving 2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde focus on its binding affinity and mechanism of action with biological targets. These studies are essential for understanding how this compound interacts at the molecular level with enzymes or receptors involved in disease pathways.

Several compounds share structural similarities with 2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2,5-DimethylpyrroleContains a simple pyrrole ringAntifungal properties
Morpholino-based compoundsContains morpholine ringsNeuroprotective effects
Phenylsulfonyl derivativesContains phenyl and sulfonyl groupsAntitumor activity

Uniqueness

The uniqueness of 2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde lies in its combination of both the pyrrole structure and the morpholine sulfonyl group, which enhances its potential biological activities compared to simpler derivatives. This structural complexity may allow for more specific interactions with biological targets, potentially leading to improved therapeutic outcomes.

XLogP3

1.4

Dates

Modify: 2023-08-18

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